![molecular formula C17H26O2 B13437568 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- CAS No. 138345-00-3](/img/structure/B13437568.png)
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C17H24O3. It is also known as 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione . This compound is notable for its unique spirocyclic structure, which includes a lactone, an enone, and a cyclic ketone . It is found in natural sources such as morels (Morchella spp.) and has been identified as one of the aroma components in these mushrooms .
Métodos De Preparación
The synthesis of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- involves several steps. One common method includes the reaction of a suitable precursor with tert-butyl groups at specific positions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a reference material for analytical methods such as gas chromatography-mass spectrometry (GC-MS) . In biology, it has been identified as a bioactive compound in plant extracts used in traditional medicine . In the field of medicine, it is studied for its potential pharmacological activities, including antimicrobial and antiviral properties . Industrially, it is used in the production of flavor and fragrance compounds .
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione . These compounds share similar structural features but may differ in their specific functional groups and chemical properties. The uniqueness of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- lies in its specific arrangement of tert-butyl groups and its spirocyclic structure, which contribute to its distinct chemical behavior and applications .
Propiedades
Número CAS |
138345-00-3 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C17H26O2/c1-15(2,3)12-10-17(8-7-9-19-17)11-13(14(12)18)16(4,5)6/h10-11H,7-9H2,1-6H3 |
Clave InChI |
NXVCHTCAMYVBEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2(CCCO2)C=C(C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


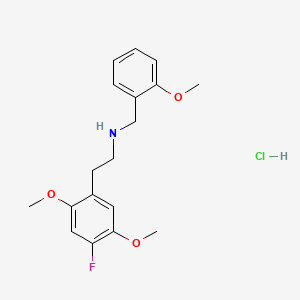
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)

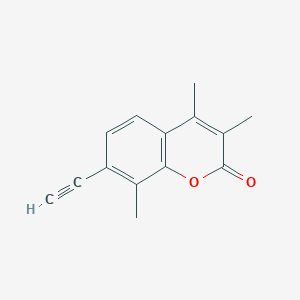

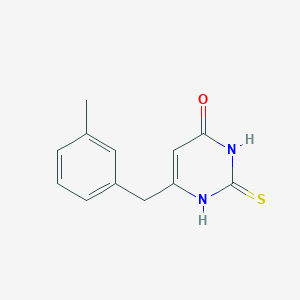


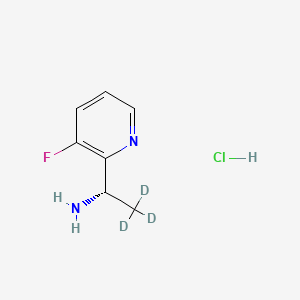
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)


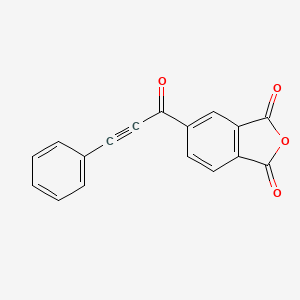
![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
